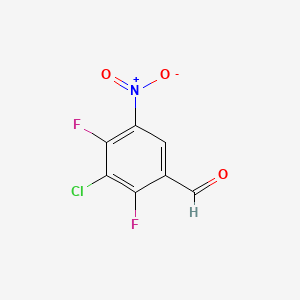
5-Bromo-3-(trifluoromethylthio)indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-(trifluoromethylthio)indole is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of a bromine atom at the 5-position and a trifluoromethylthio group at the 3-position of the indole ring. These substitutions confer unique chemical properties and potential biological activities to the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst to achieve selective bromination at the 5-position . The trifluoromethylthio group can be introduced using reagents like trifluoromethylthiolating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of polar aprotic solvents and controlled temperatures to facilitate the reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-(trifluoromethylthio)indole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom at the 5-position can be substituted with other electrophiles under suitable conditions.
Nucleophilic Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Brominating Agents: N-bromosuccinimide (NBS) for bromination.
Trifluoromethylthiolating Agents: For introducing the trifluoromethylthio group.
Catalysts: Various catalysts can be used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can lead to the formation of various substituted indoles .
Aplicaciones Científicas De Investigación
5-Bromo-3-(trifluoromethylthio)indole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-(trifluoromethylthio)indole involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethylthio groups can influence its binding affinity and activity towards various biological targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromoindole: Lacks the trifluoromethylthio group but shares the bromine substitution at the 5-position.
3-Trifluoromethylthioindole: Lacks the bromine substitution but has the trifluoromethylthio group at the 3-position.
Uniqueness
5-Bromo-3-(trifluoromethylthio)indole is unique due to the combination of both bromine and trifluoromethylthio groups, which confer distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C9H5BrF3NS |
|---|---|
Peso molecular |
296.11 g/mol |
Nombre IUPAC |
5-bromo-3-(trifluoromethylsulfanyl)-1H-indole |
InChI |
InChI=1S/C9H5BrF3NS/c10-5-1-2-7-6(3-5)8(4-14-7)15-9(11,12)13/h1-4,14H |
Clave InChI |
HYMBLBXFKLFOJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C(=CN2)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


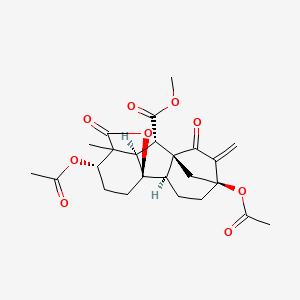
![cis-(+/-)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol-d6; Racemic Tramadol-d6; Tramadol Contramid-d6; cis-Tramadol-d6; Tramaliv-d6](/img/structure/B13445884.png)
![N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester](/img/structure/B13445885.png)
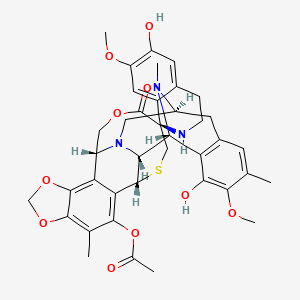
![N-[3-[4-(7-chloro-4-quinolyl)piperazin-1-yl]propyl]-7-(trifluoromethyl)quinolin-4-amine](/img/structure/B13445902.png)


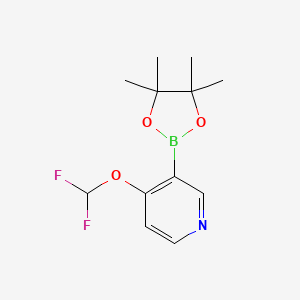

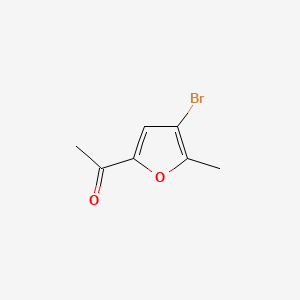
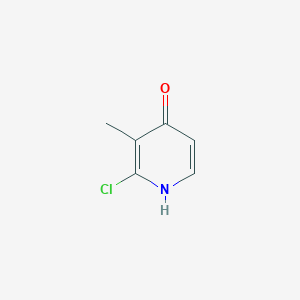
![Benzyl N-[(1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B13445947.png)
![(2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B13445949.png)
